![molecular formula C18H11N3O6S B2944372 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-14-6](/img/no-structure.png)

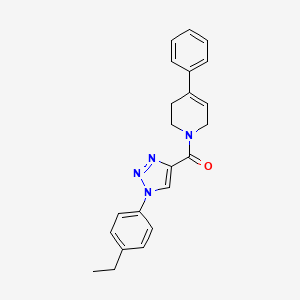

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

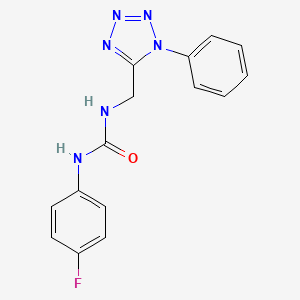

The compound “N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol ring, a chromene ring, a carboxamide group, a methoxy group, and a nitro group .

Molecular Structure Analysis

The benzo[d]thiazol ring is a heterocyclic compound that contains a planar five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The chromene ring is a heterocyclic compound that contains a fused six-membered and five-membered ring, with one oxygen atom in the five-membered ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could potentially undergo reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the polar carboxamide, methoxy, and nitro groups could influence its solubility .科学的研究の応用

Microwave-Assisted Synthesis and Antimicrobial Activity

A study presented a microwave-assisted synthesis method for producing various derivatives, including compounds related to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. This environmentally friendly procedure under microwave irradiation resulted in compounds evaluated for antimicrobial activity against various bacterial strains. Some of these compounds showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Synthesis for Anti-Inflammatory and Analgesic Agents

Another research synthesized novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds were screened for COX-1/COX-2 inhibition and demonstrated notable analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antibacterial Effects

Research on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, including compounds structurally related to this compound, revealed high levels of bacteriostatic and bactericidal activity. These synthesized compounds were compared against strains of Staphylococcus aureus, E. coli, and Bacillus cereus, showing promising antibacterial properties (Behrami & Dobroshi, 2019).

Cyanide Anion Chemosensors

A study on coumarin benzothiazole derivatives, which share a similar core structure with the compound , explored their use as chemosensors for cyanide anions. These compounds demonstrated the ability to recognize cyanide anions through a Michael addition reaction, indicating their application in environmental monitoring and safety (Wang et al., 2015).

将来の方向性

作用機序

Target of Action

Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity . These compounds have been shown to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this inhibition can lead to the death of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of dpre1 by similar compounds can disrupt the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria .

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability

Result of Action

The inhibition of dpre1 by similar compounds can lead to the death of mycobacterium tuberculosis . This suggests that this compound could potentially have anti-tubercular activity.

Action Environment

Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of chemical compounds

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-methoxy-6-nitrobenzo[d]thiazole-2-carboxylic acid with 4-hydroxy-3-methylcoumarin in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 4-aminobenzamide in the presence of a dehydrating agent.", "Starting Materials": [ "4-methoxy-6-nitrobenzo[d]thiazole-2-carboxylic acid", "4-hydroxy-3-methylcoumarin", "4-aminobenzamide", "coupling agent", "dehydrating agent" ], "Reaction": [ "Step 1: Condensation of 4-methoxy-6-nitrobenzo[d]thiazole-2-carboxylic acid with 4-hydroxy-3-methylcoumarin in the presence of a coupling agent to form the intermediate 4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxylic acid.", "Step 2: Reaction of the intermediate with 4-aminobenzamide in the presence of a dehydrating agent to form the final product N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide." ] } | |

CAS番号 |

477554-14-6 |

分子式 |

C18H11N3O6S |

分子量 |

397.36 |

IUPAC名 |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C18H11N3O6S/c1-26-13-6-9(21(24)25)7-14-15(13)19-18(28-14)20-17(23)11-8-27-12-5-3-2-4-10(12)16(11)22/h2-8H,1H3,(H,19,20,23) |

InChIキー |

XWUUNRVZNIAOQF-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

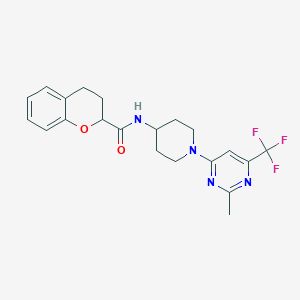

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2944290.png)

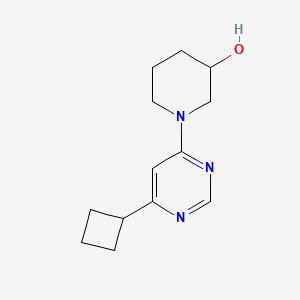

![4-{[1-(Oxetan-3-yl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2944293.png)

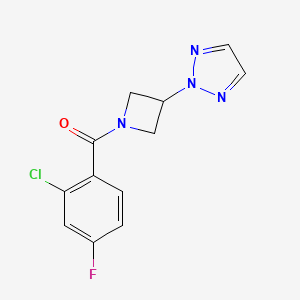

![3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2944296.png)

![4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2944298.png)

![7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944300.png)

![6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2944303.png)

![methyl3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B2944306.png)

![N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2944307.png)

![3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine](/img/structure/B2944311.png)